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3-Methylpseudouridine - 81691-06-7

3-Methylpseudouridine

Catalog Number: EVT-364330
CAS Number: 81691-06-7
Molecular Formula: C10H14N2O6
Molecular Weight: 258.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
3-Methylpseudouridine is a carbohydrate derivative and a nucleobase-containing molecular entity.
Overview

3-Methylpseudouridine, also known as 3-methyl-5-β-D-ribofuranosyluracil, is a modified nucleoside derived from pseudouridine. It was first characterized in the context of ribosomal RNA from Escherichia coli, where it plays a significant role in the structure and function of ribosomes. The compound is notable for being the only known derivative of pseudouridine found in bacterial ribosomal RNA, highlighting its unique biochemical significance .

Source and Classification

3-Methylpseudouridine is classified as a nucleoside analog. It is synthesized from pseudouridine through various chemical reactions that introduce a methyl group at the 3-position of the uridine base. Its discovery and synthesis have been documented primarily in studies exploring RNA modifications and their implications in molecular biology and biochemistry .

Synthesis Analysis

The synthesis of 3-methylpseudouridine has been achieved through several methods, primarily involving the methylation of pseudouridine.

Methods:

These methods emphasize the versatility in synthesizing this compound, allowing for further exploration of its biological functions.

Molecular Structure Analysis

The molecular structure of 3-methylpseudouridine consists of a uracil base linked to a ribofuranose sugar, with a methyl group attached at the nitrogen atom located at position three of the uracil ring.

Structural Data:

  • Molecular Formula: C10H13N2O5
  • Molecular Weight: Approximately 241.22 g/mol
  • Structural Representation: The compound retains the characteristic features of pseudouridine but with an additional methyl group, which alters its hydrogen bonding capabilities and potentially its interactions with other biomolecules .
Chemical Reactions Analysis

3-Methylpseudouridine can participate in various chemical reactions typical for nucleosides, including:

  • Hydrolysis: Under acidic or basic conditions, it can undergo hydrolysis, leading to the release of the ribose sugar and uracil base.
  • Phosphorylation: It can be phosphorylated to form nucleotide derivatives, which are essential for incorporation into RNA molecules.

The introduction of a methyl group at position three affects its reactivity compared to unmodified nucleosides, particularly influencing hydrogen bonding patterns during base pairing in RNA interactions .

Mechanism of Action

The mechanism by which 3-methylpseudouridine functions primarily revolves around its incorporation into RNA molecules. When included in messenger RNA (mRNA) sequences, it can enhance stability and influence translation efficiency.

Process Details:

  • Incorporation into mRNA: The presence of 3-methylpseudouridine modifies codon recognition by transfer RNA (tRNA), potentially altering translation rates. Studies indicate that this modification can hinder tRNA binding due to changes in hydrogen bonding capabilities .
  • Impact on Ribosomal Function: Its incorporation into ribosomal RNA may enhance the structural integrity of ribosomes, affecting protein synthesis efficiency and fidelity .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Soluble in water and organic solvents like methanol due to its polar nature.

Chemical Properties

Relevant analyses include melting point determination and spectroscopic studies (e.g., NMR spectroscopy) that provide insights into its conformational dynamics in solution .

Applications

3-Methylpseudouridine has several scientific applications:

  • Nucleic Acid Research: Used as a modification in synthetic mRNA for vaccines and therapeutic applications due to its ability to enhance mRNA stability and translational efficiency.
  • Biochemical Studies: Serves as a tool for studying post-transcriptional modifications in RNA, contributing to our understanding of ribosomal function and RNA biology.
  • Drug Development: Investigated for potential roles in developing new therapies targeting RNA-based mechanisms within cells .
Chemical Identity and Structural Characterization of 3-Methylpseudouridine

Molecular Structure and Isomeric Variations

IUPAC Nomenclature and Stereochemical Configuration

3-Methylpseudouridine (m³Ψ) is systematically named as 5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methyl-1H-pyrimidine-2,4-dione (CAS Registry Number: 81691-06-7). Its molecular formula is C₁₀H₁₄N₂O₆, with a molecular weight of 258.23 g/mol. The compound features a β-D-ribofuranose sugar connected via a carbon-carbon glycosidic bond to a methylated uracil ring at the N3 position. The stereochemistry of the sugar moiety is defined by the S configuration at C2 and R configurations at C3 and C4, critical for maintaining the pseudouridine's characteristic ring conformation and biological recognition [4] [7].

Comparative Analysis with Pseudouridine and N1-Methylpseudouridine

Unlike canonical uridine or pseudouridine (Ψ), m³Ψ exhibits N3-methylation rather than N1-methylation (found in m¹Ψ). This distinction alters the hydrogen-bonding acceptor profile: m³Ψ retains a free N1-H group, while m¹Ψ has a methylated N1 and a free N3-H. In RNA, Ψ and m¹Ψ primarily stabilize secondary structures via enhanced water binding, while m³Ψ’s N3-methylation sterically hinders certain base-pairing modes. Notably, m³Ψ is a natural component of Escherichia coli 23S rRNA (position 1915) and yeast tRNA, whereas m¹Ψ occurs in archaeal tRNA and eukaryotic rRNA [3] [6] [8].

Table 1: Comparative Structural Features of Modified Pseudouridines

CompoundGlycosidic LinkageMethylation SiteNatural Occurrence
Pseudouridine (Ψ)C-C bondNoneUniversal; tRNA, rRNA
N1-Methylpseudouridine (m¹Ψ)C-C bondN1 positionArchaeal tRNA, eukaryotic rRNA
3-Methylpseudouridine (m³Ψ)C-C bondN3 positionE. coli 23S rRNA, yeast tRNA

Physicochemical Properties

Solubility and Stability Under Physiological Conditions

m³Ψ is a white-to-off-white crystalline powder with high water solubility (>50 mg/mL) due to its polar sugar moiety and ionizable uracil ring. It remains stable at physiological pH (7.0–7.4) and temperatures up to 37°C for >72 hours, making it suitable for in vitro applications. Under acidic conditions (pH < 3), the glycosidic bond remains intact due to its C-C linkage, contrasting with N-glycosidic bonds in uridine that hydrolyze readily. Long-term storage requires 2–8°C to prevent decomposition [4] [5].

Hydrogen Bonding Patterns and Base-Pairing Dynamics

The N3-methyl group of m³Ψ disrupts canonical Watson-Crick base pairing by occupying the uracil’s Hoogsteen edge. This forces the nucleoside into a C2'-endo sugar pucker, confirmed by NMR studies, which reduces duplex stability but enhances stacking interactions in single-stranded regions. In RNA helices, m³Ψ acts as a dynamic modulator: it weakens A-U pairs but strengthens non-canonical interactions, such as U•G wobble pairs. This property is exploited in mRNA vaccines to reduce immunogenicity while maintaining translational efficiency [3] [8].

Synthetic Pathways

Chemical Synthesis: Protecting Group Strategies and Catalytic Methylation

The synthesis of m³Ψ employs regioselective methylation of pseudouridine precursors:

  • Trimethylsilylation: Pseudouridine is per-trimethylsilylated to protect hydroxyl groups, yielding a silyl ether intermediate.
  • Acetylation/Methylation: The intermediate reacts with acetyl chloride to form 1-acetylpseudouridine, followed by methylation using dimethoxymethyldimethylamine. This step achieves >90% regioselectivity for N3 due to steric shielding of N1 by the acetyl group.
  • Deprotection: Saponification removes acetyl/silyl groups, yielding crystalline m³Ψ (82% overall yield). For 2'-deoxy-m³Ψ, tributyltin hydride reduces a 2'-O-imidazolylthiocarbonyl intermediate [7].Alternative routes use Mitsunobu reactions to couple protected ribose with pre-methylated uracil, though yields are lower (35–40%) [4].

Biocatalytic Approaches: Enzymatic Methylation Mechanisms

In E. coli, m³Ψ1915 in 23S rRNA is synthesized by the RlmH methyltransferase (formerly YbeA), a SPOUT superfamily enzyme. Key mechanistic features:

  • Substrate Specificity: RlmH exclusively methylates Ψ1915 and cannot modify uridine or Ψ at other positions.
  • Cofactor Dependency: It uses S-adenosylmethionine (SAM) as a methyl donor.
  • Assembly Timing: Methylation occurs late in ribosome assembly (on 70S ribosomes), ensuring precise positioning of Ψ1915 in helix 69 [3].

Table 2: Enzymatic Synthesis Characteristics of RlmH

PropertyDetail
Enzyme ClassSPOUT superfamily methyltransferase
GenerlmH (formerly ybeA)
ReactionΨ1915 + SAM → m³Ψ1915 + S-adenosylhomocysteine
Substrate Requirement70S ribosomes (not 50S subunits)
ConservationFound in bacteria, plants, and archaea

All listed compounds: 3-Methylpseudouridine, Pseudouridine, N1-Methylpseudouridine.

Properties

CAS Number

81691-06-7

Product Name

3-Methylpseudouridine

IUPAC Name

5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methyl-1H-pyrimidine-2,4-dione

Molecular Formula

C10H14N2O6

Molecular Weight

258.23 g/mol

InChI

InChI=1S/C10H14N2O6/c1-12-9(16)4(2-11-10(12)17)8-7(15)6(14)5(3-13)18-8/h2,5-8,13-15H,3H2,1H3,(H,11,17)

InChI Key

DXEJZRDJXRVUPN-UHFFFAOYSA-N

SMILES

CN1C(=O)C(=CNC1=O)C2C(C(C(O2)CO)O)O

Synonyms

3-methylpseudouridine

Canonical SMILES

CN1C(=O)C(=CNC1=O)C2C(C(C(O2)CO)O)O

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